molecular formula C19H19Cl2NO3 B12744098 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanoic acid CAS No. 104774-99-4

4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanoic acid

Cat. No.: B12744098
CAS No.: 104774-99-4
M. Wt: 380.3 g/mol
InChI Key: IIPKHMOXAHCBDJ-UHFFFAOYSA-N
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Description

4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanoic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes both chlorinated aromatic rings and a pentanoic acid moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-2-hydroxy-3-methylbenzaldehyde with 4-chlorobenzaldehyde in the presence of an amine catalyst to form the intermediate Schiff base. This intermediate is then reacted with pentanoic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-fluorophenyl)methylene)amino)pentanoic acid
  • 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-bromophenyl)methylene)amino)pentanoic acid
  • 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-iodophenyl)methylene)amino)pentanoic acid

Uniqueness

The uniqueness of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanoic acid lies in its specific combination of functional groups and structural features. The presence of both chlorinated aromatic rings and a pentanoic acid moiety provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

CAS No.

104774-99-4

Molecular Formula

C19H19Cl2NO3

Molecular Weight

380.3 g/mol

IUPAC Name

4-[[(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methylidene]amino]pentanoic acid

InChI

InChI=1S/C19H19Cl2NO3/c1-11-9-15(21)10-16(19(11)25)18(13-4-6-14(20)7-5-13)22-12(2)3-8-17(23)24/h4-7,9-10,12,25H,3,8H2,1-2H3,(H,23,24)

InChI Key

IIPKHMOXAHCBDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=NC(C)CCC(=O)O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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